1-(4-Bromophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione
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Overview
Description
1-(4-Bromophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a bromophenyl group, a dodecylamino group, and a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through the reaction of maleic anhydride with an appropriate amine under controlled conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl bromide.
Attachment of the Dodecylamino Group: The dodecylamino group can be attached through an amide coupling reaction using dodecylamine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with hydrophobic pockets in proteins, while the dodecylamino group can enhance membrane permeability. The pyrrolidine-2,5-dione core may participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
1-(4-Bromophenyl)-3-(octylamino)pyrrolidine-2,5-dione: Similar structure but with an octylamino group instead of a dodecylamino group.
1-(4-Bromophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione: Similar structure but with different substituents on the pyrrolidine-2,5-dione core.
Uniqueness
This compound is unique due to the combination of its bromophenyl and dodecylamino groups, which confer specific chemical and biological properties. The presence of the bromophenyl group can enhance interactions with biological targets, while the dodecylamino group can improve solubility and membrane permeability.
Properties
Molecular Formula |
C22H33BrN2O2 |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(dodecylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H33BrN2O2/c1-2-3-4-5-6-7-8-9-10-11-16-24-20-17-21(26)25(22(20)27)19-14-12-18(23)13-15-19/h12-15,20,24H,2-11,16-17H2,1H3 |
InChI Key |
ZJDBJMOIQDHCPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1CC(=O)N(C1=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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